

Application Notes and Protocols: YW3-56 Hydrochloride Dosage for Mouse Models

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Compound of Interest

Compound Name: YW3-56 hydrochloride

Cat. No.: B3026282

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Disclaimer: The following information is based on published research for YW3-56. It is presumed that **YW3-56 hydrochloride**, as the salt form, will exhibit similar biological activity. However, researchers should empirically determine the optimal dosage, solubility, and vehicle for their specific mouse model and experimental conditions.

Application Notes

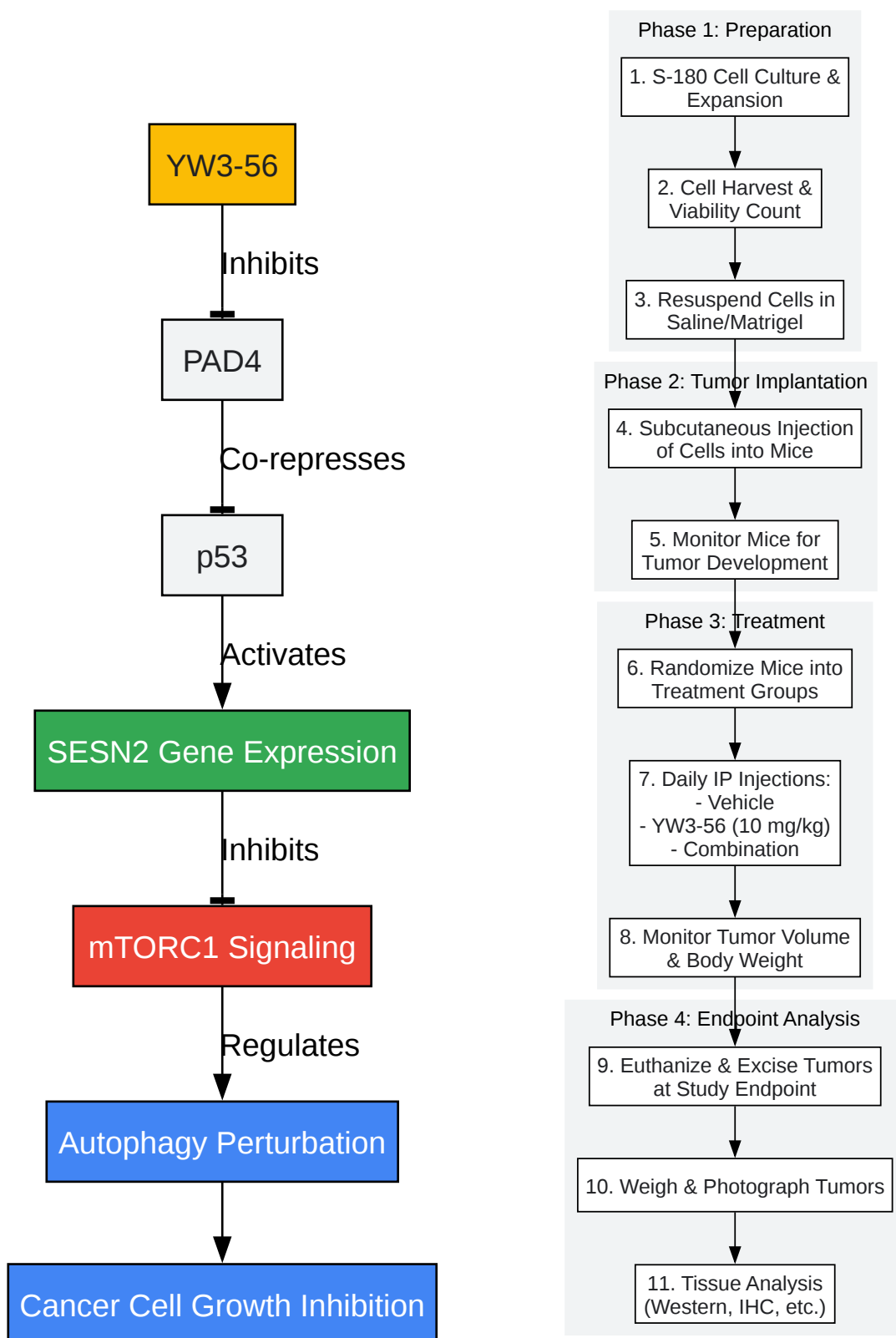
Introduction

YW3-56 is a novel, potent, and cell-permeable inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] PAD4 is an enzyme that catalyzes the conversion of arginine to citrulline on histone proteins, an epigenetic modification that can regulate gene expression.[1] In numerous human cancers, PAD4 is significantly overexpressed, making it a promising target for therapeutic intervention.[1] YW3-56 has demonstrated significant efficacy in inhibiting cancer cell growth in vitro and in vivo, with a potency over 60 times greater than the first-generation PAD inhibitor, Cl-amidine.[1]

Mechanism of Action

YW3-56 exerts its anticancer effects through a multi-faceted mechanism primarily involving the reactivation of tumor suppressor pathways. The primary mechanism involves the inhibition of PAD4, which leads to the epigenetic activation of p53 target genes, including SESN2 (Sestrin 2).[1] SESN2 is an upstream inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). By inducing SESN2 expression, YW3-56 effectively suppresses the mTORC1

signaling pathway, leading to reduced phosphorylation of its downstream substrates, p70S6 kinase (p70S6K) and 4E-BP1.[1] This inhibition of mTORC1 signaling perturbs the process of macroautophagy and ultimately inhibits cancer cell proliferation.[1] Studies in acute promyelocytic leukemia models also indicate that YW3-56 can target AKT-driven metabolic reprogramming.[2]



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References

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- 2. researchgate.net [researchgate.net]
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